![molecular formula C6H5NO2 B1456415 Picolinic-D4 acid CAS No. 284487-61-2](/img/structure/B1456415.png)
Picolinic-D4 acid
Overview
Description
Picolinic-D4 acid, also known as 2-Pyridine-d4-carboxylic acid, is a compound with the empirical formula C6D4HNO2 . It has a molecular weight of 127.13 . This compound is a deuterated version of picolinic acid, where four hydrogen atoms are replaced by deuterium .
Molecular Structure Analysis
The molecular structure of Picolinic-D4 acid is similar to that of Picolinic acid, with the difference being the replacement of four hydrogen atoms with deuterium . The SMILES string representation of its structure is [2H]c1nc(c([2H])c([2H])c1[2H])C(O)=O
.
Physical And Chemical Properties Analysis
Picolinic-D4 acid is a solid substance with a melting point of 139-142 °C . .
Scientific Research Applications
Antimicrobial Activities and DNA Interactions :
- Picolinic acid derivatives, including 4-methoxy-pyridine-2-carboxylic acid and 4-chloro-pyridine-2-carboxylic acid, have been characterized for their antibacterial and antifungal activities. They exhibit significant activity against both Gram-positive and Gram-negative bacteria. The DNA interactions of these compounds were also analyzed through molecular docking simulations, revealing notable interactions with DNA (Ö. Tamer et al., 2018).
Applications in Organic Light-Emitting Diodes (OLEDs) :
- Picolinic acid is used in the synthesis of iridium(III) complexes for blue phosphorescent organic light-emitting diodes (PhOLEDs). These complexes demonstrate high thermal stability, good photoluminescence, and high efficiency, making them suitable for use in PhOLEDs (Woosum Cho et al., 2014).
Chromatographic Separation of Metal Ions :
- Picolinic acid is utilized as a chelating agent in reversed-phase liquid chromatography for the separation of various metal ions, including manganese(II), copper(II), nickel(II), and others. This process has demonstrated effectiveness in sensitive UV detection of metal complexes (P. Nesterenko et al., 1994).
Photophysical Properties and Sensitizers :
- Picolinic acid derivatives, specifically 6-phosphoryl picolinic acids, have been synthesized and used as europium and terbium sensitizers. These compounds exhibit emissions in the millisecond range and are used to study photophysical properties (J. Andres et al., 2011).
Gene Expression Regulation :
- Picolinic acid, as a catabolite of L-tryptophan, plays a role in the co-stimulatory induction of tumoricidal activity and production of reactive nitrogen intermediates in murine macrophages. It affects nitric-oxide synthase (NOS) expression at the gene level in macrophages, indicating its importance in molecular biology and gene expression studies (G. Melillo et al., 1994).
Biodegradation Studies :
- Picolinic acid is involved in studies related to the biodegradation of pollutants. For instance, its derivative, 5-chloro-2-picolinic acid, has been studied for its degradation by bacteria, which is significant in environmental bioremediation applications (Zhiqiang Wu et al., 2017).
Mass Spectrometry Matrix for Biomolecules :
- Picolinic acid is a useful matrix in matrix-assisted laser desorption/ionization (MALDI) time-of-flight mass spectrometry for oligonucleotides, proteins, and tRNA, showing effectiveness in the analysis of biomolecules (K. Tang et al., 1994).
Thermodynamic Studies in Nuclear Waste Repositories :
- The study of the complexation of picolinate with neptunium(V) at elevated temperatures is important for predicting the migration behavior of radioactive elements in nuclear waste repositories, highlighting its role in nuclear chemistry (Zhicheng Zhang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3,4,5,6-tetradeuteriopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745727 | |
Record name | (~2~H_4_)Pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Picolinic-D4 acid | |
CAS RN |
284487-61-2 | |
Record name | (~2~H_4_)Pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284487-61-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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